molecular formula C11H14N2O7 B14090286 methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14090286
M. Wt: 286.24 g/mol
InChI Key: VSSDRILYYMTHSP-XLPZGREQSA-N
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Description

Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a tetrahydropyrimidine ring, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the condensation of a suitable tetrahydrofuran derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups such as ethers or esters.

Scientific Research Applications

Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrofuran ring and a tetrahydropyrimidine ring sets it apart from other similar compounds, making it a valuable subject of study in various fields.

Biological Activity

Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N2O6
  • Molecular Weight : 256.21 g/mol
  • CAS Number : 4494-26-2

Biological Activity Overview

The compound exhibits various biological activities that may have therapeutic implications. Studies have shown that it can interact with multiple biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism and bacterial cell wall synthesis. For instance, it selectively inhibits MurE enzyme in Mycobacterium tuberculosis, which is crucial for bacterial survival and pathogenicity .
  • Receptor Modulation : It may also act as a modulator of purinergic receptors such as the P2Y6 receptor. This receptor is implicated in various physiological processes including inflammation and cell survival .

Case Study 1: Inhibition of MurE Enzyme

A study evaluated the inhibitory effects of this compound against the MurE enzyme. The results indicated an inhibition rate of 56% at a concentration of 100 μM. Molecular docking studies suggested that the compound occupies the active site of the enzyme effectively .

Case Study 2: Purinergic Receptor Interaction

Research involving the P2Y6 receptor revealed that modifications to the structure of nucleotides could significantly affect their potency as agonists or antagonists. The compound's structural analogues were tested for their ability to activate PLC in astrocytoma cells expressing the P2Y6 receptor. Results demonstrated that certain structural features are critical for receptor activation .

Data Table: Biological Activity Summary

Biological ActivityTargetEffectReference
Enzyme InhibitionMurE56% Inhibition at 100 μM
Receptor ModulationP2Y6Potent agonist/antagonist depending on structural modifications
Antimicrobial ActionMycobacterium tuberculosisSelective inhibition observed

Properties

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

methyl 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate

InChI

InChI=1S/C11H14N2O7/c1-19-10(17)5-3-13(11(18)12-9(5)16)8-2-6(15)7(4-14)20-8/h3,6-8,14-15H,2,4H2,1H3,(H,12,16,18)/t6-,7+,8+/m0/s1

InChI Key

VSSDRILYYMTHSP-XLPZGREQSA-N

Isomeric SMILES

COC(=O)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

COC(=O)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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